Ethyl 4-(2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
“Ethyl 4-(2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate” is a complex organic compound. It has a linear formula of C35H29N3O5S3 and a molecular weight of 667.83 . It is part of a class of compounds known as triazole-pyrimidine hybrids, which have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Scientific Research Applications
Synthesis and Chemical Analysis
This compound, due to its complex structure, plays a significant role in the synthesis of various heterocyclic compounds, such as benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines, which have shown potential as anti-inflammatory and analgesic agents. The synthesis methods leverage reactions of visnaginone–ethylacetate or khellinone–ethylacetate with aminothiouracil, among others, to yield products with high COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Another research area focuses on the antimicrobial activity of derivatives related to this compound. Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates, for instance, have been synthesized and demonstrated good antimicrobial activity against several test microorganisms, indicating their potential in developing new antimicrobial agents (Fandaklı et al., 2012).
Anticonvulsant Potential
A derivative named Epimidin, structurally related to the compound , has been identified as a promising anticonvulsant drug candidate. The development and validation of HPLC methods for determining related substances in Epimidin highlight its potential in pharmaceutical applications, especially for epilepsy treatment (Severina et al., 2021).
Chemical Reactions and Transformations
Ethyl 2-[5-Aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates' interaction with secondary amines, including piperazine, leads to the formation of N,N′-disubstituted piperazine derivatives. This demonstrates the compound's versatility in chemical transformations and its utility in synthesizing diverse chemical structures (Vasileva et al., 2018).
Novel Synthesis Techniques
Innovative synthesis techniques have been employed to create derivatives of this compound, such as 1,4-bis[thiazolo[4,5-d]pyrimidin-7(6H)-one]piperazine derivatives. These techniques highlight the compound's role in facilitating the synthesis of complex molecules, potentially leading to new pharmaceuticals (Fang & Wei, 2012).
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in a variety of cellular processes such as inflammation, immunity, differentiation, cell growth, tumorigenesis, and apoptosis .
Mode of Action
The compound interacts with its targets (ATF4 and NF-kB proteins) through favorable interactions with active residues . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory properties .
Pharmacokinetics
The degree of lipophilicity of a compound, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This could suggest that the compound has good bioavailability, but further studies would be needed to confirm this.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
The future research directions for this compound could involve further exploration of its neuroprotective and anti-inflammatory properties. Given the promising results seen in studies of similar compounds , it may be worthwhile to investigate this compound’s potential applications in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Cellular Effects
It is known that thiophene derivatives can have a wide range of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 4-[2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S2/c1-3-31-22(29)25-11-9-24(10-12-25)18(27)14-33-21-23-17-8-13-32-19(17)20(28)26(21)15-4-6-16(30-2)7-5-15/h4-7H,3,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTYUOZQURUITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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